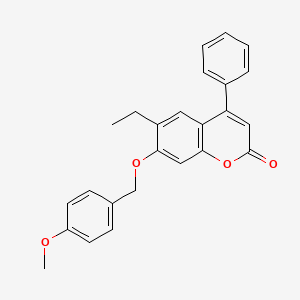

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one

Description

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with an ethyl group at position 6, a 4-methoxybenzyloxy moiety at position 7, and a phenyl group at position 4.

Properties

IUPAC Name |

6-ethyl-7-[(4-methoxyphenyl)methoxy]-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O4/c1-3-18-13-22-21(19-7-5-4-6-8-19)14-25(26)29-24(22)15-23(18)28-16-17-9-11-20(27-2)12-10-17/h4-15H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPJABCDTUYAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through an etherification reaction using 4-methoxybenzyl chloride and a suitable base like potassium carbonate.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Hydrolysis: The ether linkage in the methoxybenzyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, and amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Hydrolysis: Phenols and alcohols.

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one has been investigated for its antimicrobial and anticancer properties. Studies suggest that compounds with similar chromenone structures exhibit activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study exploring the anticancer effects of chromenone derivatives indicated that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Synthetic Intermediate

In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical transformations, including oxidation and reduction, makes it an attractive candidate for synthesizing novel compounds with enhanced biological activity.

Synthetic Pathways

The synthesis typically involves the reaction of 6-ethylchromenone with 4-methoxybenzyl chloride under basic conditions, often utilizing solvents such as DMF or DMSO at elevated temperatures.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Research has suggested potential uses in developing polymers or coatings with specific optical or electronic properties due to the compound's conjugated system.

Antimicrobial Properties

Research indicates that derivatives of chromenones can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Antioxidant Activity

Compounds within this class have shown promise as antioxidants, capable of scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage.

Mechanism of Action

The mechanism of action of 6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of inflammatory mediators, scavenging of reactive oxygen species, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Tools and Structural Validation

While direct data on the target compound’s crystallography are unavailable, programs like SHELXL (used for small-molecule refinement ) and Mercury CSD (for crystal structure visualization ) are critical in analyzing analogous compounds. These tools enable precise determination of bond lengths, angles, and packing patterns, which are essential for understanding substituent effects on molecular conformation.

Biological Activity

6-Ethyl-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one, a derivative of coumarin, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of coumarin derivatives that exhibit significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure features a chromenone backbone with an ethyl group at the 6-position and a methoxybenzyl ether at the 7-position. This unique substitution pattern is believed to enhance its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is attributed to its ability to modulate specific signaling pathways and interact with various cellular targets:

- Inflammatory Pathways : The compound may inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.

- Antioxidant Activity : It can activate the Nrf2 pathway, enhancing cellular antioxidant responses and protecting against oxidative stress.

- Cytotoxic Effects : The compound exhibits cytotoxicity towards cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines using the MTT assay. The results are summarized in Table 1.

IC50 values indicate the concentration required to inhibit cell viability by 50%. Lower values suggest higher potency.

Anti-inflammatory Activity

In vitro studies have shown that the compound significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

- Study on Anticancer Activity : A study published in Pharmacology Reports investigated the anticancer properties of various coumarin derivatives, including our compound. It was found that this compound exhibited superior cytotoxicity compared to other derivatives, suggesting its potential for further development as an anticancer drug .

- Antioxidant Evaluation : Another study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that it effectively scavenges free radicals, demonstrating significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Q & A

Q. What are the established synthetic routes for this compound, and what key parameters govern reaction efficiency?

The synthesis typically involves multi-step reactions starting with the formation of the chromen-2-one core via acid-catalyzed condensation of phenol derivatives and β-ketoesters (e.g., Pechmann condensation) . Subsequent functionalization includes:

- Etherification : Introducing the 4-methoxybenzyl group via nucleophilic substitution under basic conditions.

- Substitution : Installing ethyl and phenyl groups through Friedel-Crafts alkylation or cross-coupling reactions. Critical parameters include:

- Catalyst choice (e.g., H₂SO₄ for condensation ).

- Temperature control (60–120°C for etherification ).

- Solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity ).

Q. What spectroscopic and crystallographic methods are most effective for structural characterization?

- 1H/13C NMR : Resolves substitution patterns (e.g., aromatic protons at δ 6.8–7.8 ppm ).

- X-ray crystallography : Resolves absolute configuration and π-π stacking interactions (e.g., space group P1 with a = 9.037 Å for analogous compounds ).

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions ).

Q. What biological activities have been reported, and what standard assays are used?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .

- Anticancer : MTT assays for cytotoxicity in cancer cell lines (e.g., IC₅₀ values in HepG2 cells ).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

Methodological strategies include:

- Protecting group chemistry : Temporarily shield reactive hydroxyl groups during synthesis .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under conventional heating ).

- Purification : Gradient HPLC with C18 columns to separate isomers .

- Catalyst screening : Test Pd-based catalysts for cross-coupling efficiency .

Q. How to resolve contradictions in reported mechanisms of action across cancer models?

- Standardized assays : Re-evaluate bioactivity under uniform conditions (e.g., pH, serum concentration ).

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

- Metabolite analysis : LC-MS to rule out interference from degradation products .

Q. How do substituents influence reactivity in nucleophilic aromatic substitution?

- Hammett analysis : Quantify electronic effects (σ values) of substituents on reaction rates .

- DFT calculations : Model transition states to predict regioselectivity (e.g., meta vs. para substitution ).

- Kinetic studies : Compare activation energies for halogenated vs. methoxy-substituted analogs .

Q. What crystallographic challenges arise, and how can SHELX software address them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.